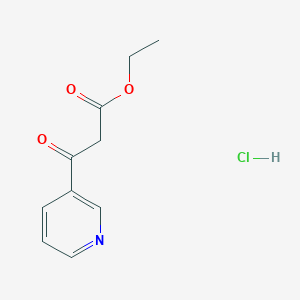

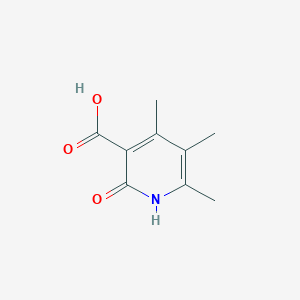

4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related compounds. These related compounds are pyridopyrimidines and pyrrolopyridines, which share the pyridine core with the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aminopyrimidines or aminopyrroles with other reagents under specific conditions. For instance, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids is achieved by reacting 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which offers high yields and is environmentally friendly due to the absence of solvents . Similarly, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids are prepared through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, with the 3-aminopyrrole derivative being generated in situ .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a pyridine ring, which is a common feature in the compound of interest. The orientation of the cyclization process in the synthesis of pyridopyrimidines was determined using NMR measurements, which is a crucial step in confirming the structure of the synthesized compounds . Although the exact structure of 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not discussed, the methodologies used in these studies could potentially be applied to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are cyclization processes that lead to the formation of the pyridine ring system. These reactions are facilitated by the use of microwave and ultrasound irradiation, which can enhance reaction rates and selectivity . The three-component condensation used to synthesize pyrrolopyridines is another example of a chemical reaction that could be relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their antioxidant properties, which were evaluated using DPPH free radical scavenging and ORAC assays. Additionally, the electrochemical behavior was studied through anodic potential oxidation measurements . These properties are significant as they can provide insights into the reactivity and potential applications of the compound of interest. However, specific data on the physical and chemical properties of 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid would require further investigation.

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing a range of biological processes .

Mode of Action

It’s known that the compound forms centrosymmetric dimers stabilized by intermolecular hydrogen bonds between the oxygen atoms of the carbonyl group and the hydrogen atom at the nitrogen atom of the ring .

Result of Action

Similar compounds have shown a range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant effects .

Action Environment

It’s known that the compound is stable at room temperature .

属性

IUPAC Name |

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-4-5(2)7(9(12)13)8(11)10-6(4)3/h1-3H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJZFUMHUMQNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629166 |

Source

|

| Record name | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

CAS RN |

98996-38-4 |

Source

|

| Record name | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)